molecular formula C24H22ClN3O2S B4162316 N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride

Cat. No.: B4162316
M. Wt: 452.0 g/mol
InChI Key: AFIIJHCUNZNTMD-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride is a complex organic compound that features a thiophene ring, a quinoline moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reactions: The thiophene and quinoline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Electrophiles such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide
  • N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide

Uniqueness

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride is unique due to its combination of a thiophene ring and a quinoline moiety, which imparts distinct electronic and steric properties. This makes it more versatile in its applications compared to similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S.ClH/c1-2-8-16-13-19(22(25)28)24(30-16)27-23(29)18-14-21(15-9-4-3-5-10-15)26-20-12-7-6-11-17(18)20;/h3-7,9-14H,2,8H2,1H3,(H2,25,28)(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIJHCUNZNTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
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N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
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N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
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N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
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N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
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N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride

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